molecular formula C14H22N2O4 B12791335 benzene-1,3-dicarboxylic acid;hexane-1,6-diamine CAS No. 13534-28-6

benzene-1,3-dicarboxylic acid;hexane-1,6-diamine

Cat. No.: B12791335
CAS No.: 13534-28-6
M. Wt: 282.34 g/mol
InChI Key: FITNAOAKVDEJHB-UHFFFAOYSA-N
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Description

Benzene-1,3-dicarboxylic acid;hexane-1,6-diamine is a compound formed by the combination of benzene-1,3-dicarboxylic acid and hexane-1,6-diamine. Benzene-1,3-dicarboxylic acid, also known as isophthalic acid, is an aromatic dicarboxylic acid, while hexane-1,6-diamine, also known as hexamethylenediamine, is an aliphatic diamine. This compound is significant in the field of polymer chemistry, particularly in the synthesis of polyamides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene-1,3-dicarboxylic acid;hexane-1,6-diamine typically involves a condensation reaction between benzene-1,3-dicarboxylic acid and hexane-1,6-diamine. This reaction is carried out under high temperature and pressure conditions to facilitate the formation of amide bonds. The reaction can be represented as follows:

C6H4(COOH)2+H2N(CH2)6NH2C6H4(CONH(CH2)6NHCO)2+2H2O\text{C}_6\text{H}_4(\text{COOH})_2 + \text{H}_2\text{N}(\text{CH}_2)_6\text{NH}_2 \rightarrow \text{C}_6\text{H}_4(\text{CONH}(\text{CH}_2)_6\text{NHCO})_2 + 2\text{H}_2\text{O} C6​H4​(COOH)2​+H2​N(CH2​)6​NH2​→C6​H4​(CONH(CH2​)6​NHCO)2​+2H2​O

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are carefully controlled to optimize yield and purity. Catalysts may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,3-dicarboxylic acid;hexane-1,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.

    Reduction: Reduction can lead to the formation of primary amines and alcohols.

    Substitution: The aromatic ring in benzene-1,3-dicarboxylic acid can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

Major Products

    Oxidation: Produces carboxylic acids and amines.

    Reduction: Produces primary amines and alcohols.

    Substitution: Produces substituted aromatic compounds.

Scientific Research Applications

Benzene-1,3-dicarboxylic acid;hexane-1,6-diamine has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of polyamides and other polymers.

    Biology: Studied for its potential use in drug delivery systems.

    Medicine: Investigated for its biocompatibility and potential use in medical implants.

    Industry: Used in the production of high-performance materials such as fibers and films.

Mechanism of Action

The mechanism of action of benzene-1,3-dicarboxylic acid;hexane-1,6-diamine involves the formation of amide bonds between the carboxylic acid groups of benzene-1,3-dicarboxylic acid and the amine groups of hexane-1,6-diamine. This results in the formation of a polyamide chain, which imparts unique mechanical and thermal properties to the material. The molecular targets and pathways involved include the interaction of the amide bonds with other functional groups in the polymer matrix, leading to enhanced stability and performance.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,2-dicarboxylic acid (Phthalic acid): Similar structure but different positional isomer.

    Benzene-1,4-dicarboxylic acid (Terephthalic acid): Another positional isomer with different properties.

    Hexane-1,4-diamine: Similar aliphatic diamine with different chain length.

Uniqueness

Benzene-1,3-dicarboxylic acid;hexane-1,6-diamine is unique due to its specific combination of aromatic and aliphatic components, which imparts distinct properties to the resulting polyamide. This combination results in materials with high thermal stability, mechanical strength, and chemical resistance, making it suitable for various high-performance applications.

Properties

CAS No.

13534-28-6

Molecular Formula

C14H22N2O4

Molecular Weight

282.34 g/mol

IUPAC Name

benzene-1,3-dicarboxylic acid;hexane-1,6-diamine

InChI

InChI=1S/C8H6O4.C6H16N2/c9-7(10)5-2-1-3-6(4-5)8(11)12;7-5-3-1-2-4-6-8/h1-4H,(H,9,10)(H,11,12);1-8H2

InChI Key

FITNAOAKVDEJHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCCN)CCN

Related CAS

25722-07-0
13534-28-6

Origin of Product

United States

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